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Compound of Interest

Compound Name: (3S)-4-ethylhexan-3-ol

Cat. No.: B14752691

Get Quote

Executive Summary & Molecular Architecture
4-Ethylhexan-3-ol (CAS: 19780-44-0) represents a distinct class of branched secondary

alcohols often encountered as intermediates in the synthesis of plasticizers, fragrances, and

specialty solvents.[1][2] Unlike its structural isomer 2-ethylhexanol (isooctanol), which

dominates the industrial landscape, 4-ethylhexan-3-ol presents a unique stereochemical profile

defined by high steric congestion around the hydroxyl group.[1][2]

For researchers and process chemists, the critical realization is that despite the apparent

complexity of the carbon skeleton, 4-ethylhexan-3-ol possesses only one chiral center (C3).[1]

[2] The adjacent carbon (C4) is prochiral but achiral due to internal symmetry.[1] This guide

dissects the stereochemical implications of this structure, establishing protocols for

enantioselective synthesis and analytical resolution.

Stereochemical Analysis: The Symmetry Trap
A common error in the structural analysis of 4-ethylhexan-3-ol is the misidentification of C4 as a

stereocenter.[1] A rigorous Cahn-Ingold-Prelog (CIP) analysis clarifies the molecular geometry.

[1]

The Chiral Center (C3)
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The carbon at position 3 is bonded to four distinct ligands, creating a chiral center:

-OH (Hydroxyl group) – Priority 1[1][2]

-CH(CH₂CH₃)₂ (The 1-ethylpropyl group at C4) – Priority 2[1][2]

-CH₂CH₃ (The ethyl group at C2) – Priority 3[1][2]

-H (Hydrogen) – Priority 4[1][2]

Note on Priority 2 vs 3: The C4 carbon is bonded to (C, C, H), whereas the C2 carbon is

bonded to (C, H, H).[1][2] Thus, the bulky 1-ethylpropyl tail takes precedence over the ethyl

head.[1][2]

The Achiral Center (C4)
The carbon at position 4 is bonded to:

Hydrogen[1][2][3][4][5]

The C3-hydroxyl moiety[1][2][6]

An ethyl group (Substituent)[1][2]

An ethyl group (Chain terminus C5-C6)[1][2][6]

Because ligands 3 and 4 are identical ethyl groups, C4 possesses a plane of symmetry

(provided the conformation allows).[1] It is achiral. Consequently, 4-ethylhexan-3-ol exists as a

single pair of enantiomers: (3R)-4-ethylhexan-3-ol and (3S)-4-ethylhexan-3-ol.[1][2] There are

no diastereomers.[1]

Logical Relationship Diagram
The following diagram illustrates the stereochemical hierarchy and the potential synthesis

routes determining the outcome.
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Figure 1: Stereochemical breakdown of 4-ethylhexan-3-ol showing the single stereogenic

origin.

Enantioselective Synthesis Protocols
Producing enantiopure 4-ethylhexan-3-ol requires bypassing the thermodynamic preference for

racemates.[1] Two primary routes are recommended based on scale and purity requirements.

Protocol A: Asymmetric Reduction of 4-Ethylhexan-3-
one (Preferred)
This method utilizes the prochirality of the ketone precursor.[1][2] The steric bulk at C4 (two

ethyl groups) makes the ketone highly sensitive to steric hindrance, which can be leveraged

using bulky chiral reducing agents.[1]

Substrate: 4-Ethylhexan-3-one (CAS: 6137-12-8)[2][7]

Reagent: (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) catalyst with Borane (

).[1][2]
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Mechanism: The CBS catalyst coordinates with borane and the ketone oxygen, directing the

hydride attack to a specific face of the carbonyl.[1][2]

Step-by-Step Workflow:

Preparation: Dry THF solvent rigorously (water < 50 ppm).[1][2]

Catalyst Loading: Dissolve 10 mol% (S)-MeCBS in THF at -20°C.

Complexation: Add stoichiometric

(0.6 eq) and stir for 15 min.

Addition: Slowly add 4-ethylhexan-3-one over 1 hour. The slow addition prevents non-

catalyzed background reduction.[1][2]

Quench: Add MeOH carefully to destroy excess borane.[1][2]

Result: (S)-MeCBS typically yields the (3S)-alcohol (verify with Mosher ester analysis).[1][2]

Protocol B: Grignard Addition (Racemic + Resolution)
For bulk production where cost is paramount, a Grignard route followed by enzymatic

resolution is viable.[1][2]

Reaction: 2-Ethylbutanal + Ethylmagnesium Bromide

(±)-4-Ethylhexan-3-ol.[1][2]

Resolution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) and vinyl acetate.

[1][2] The lipase will selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol

unreacted.[1]

4-Ethylhexan-3-one Asymmetric Reduction
(CBS Catalyst)

2-Ethylbutanal Grignard Addition
(+ EtMgBr)

(3S)-Alcohol
(>95% ee)

Racemic Mixture Enzymatic Resolution
(CAL-B) (S)-Alcohol + (R)-Acetate
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Figure 2: Synthetic pathways comparing direct asymmetric induction vs. kinetic resolution.[2]

Analytical Characterization & Resolution
Distinguishing the enantiomers requires chiral stationary phases (CSP) due to their identical

boiling points and refractive indices.[1]

Chiral Gas Chromatography (GC)
Standard non-polar columns (e.g., DB-5) cannot separate the enantiomers.[1][2]

Column: Cyclodextrin-based CSP (e.g.,

-DEX 225 or Chirasil-Dex CB).[1][2]

Conditions: Isothermal at 90°C or slow ramp (1°C/min).

Mechanism: The bulky 1-ethylpropyl group at C4 interacts differentially with the cyclodextrin

cavity, allowing baseline separation.[1][2]

NMR Analysis (Mosher's Method)
To determine absolute configuration without X-ray crystallography:

Derivatize the alcohol with (R)-MTPA-Cl (Mosher's acid chloride).[1][2]

Analyze ¹H NMR or ¹⁹F NMR.[1][2]

Diagnostic Signals: The protons on the ethyl group at C2 and the methine proton at C4 will

show distinct chemical shift differences (

) between the (R,R) and (R,S) diastereomeric esters.[1][2]

Physicochemical Property Table
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Property Value Notes

Molecular Formula

Molecular Weight 130.23 g/mol

Boiling Point 163°C
High boiling point due to H-

bonding

Density 0.841 g/mL

Chirality (R) / (S)
Enantiomers have

(neat)

Solubility Organic Solvents Miscible with EtOH, Et₂O, THF

Industrial & Biological Relevance
While 2-ethylhexanol is the standard plasticizer alcohol, 4-ethylhexan-3-ol appears as a high-

value intermediate in:

Pheromone Synthesis: The precise stereochemistry is often required for bioactivity in insect

pheromone analogs.[1][2]

Fragrance Industry: Chiral alcohols often exhibit different olfactory thresholds.[1][2] The (R)-

isomer typically possesses a sharper, more herbal note compared to the sweeter (S)-isomer.

[1]

Solvent Effects: Due to the steric crowding at C4, this alcohol exhibits slower esterification

rates than linear isomers, making it useful as a sterically hindered hydroxyl source in

polymer modification.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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